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molecular formula C10H8O3 B8667274 Methyl 4-ethynyl-3-hydroxybenzoate

Methyl 4-ethynyl-3-hydroxybenzoate

Cat. No. B8667274
M. Wt: 176.17 g/mol
InChI Key: KLHOANYPMNIIHW-UHFFFAOYSA-N
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Patent
US08759334B2

Procedure details

To a solution of methyl 3-hydroxy-4-ethynylbenzoate (1 eq.) in dry toluene was added PtCl2 (0.1 eq.) under argon. The reaction mixture was stirred at 80° C. for 1.5 h, warmed to 20° C. and the solvents removed under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 9/1) to afford methyl benzofuran-6-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
PtCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[C:12]#[CH:13])[C:5]([O:7][CH3:8])=[O:6]>C1(C)C=CC=CC=1>[O:1]1[C:2]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=[CH:10][C:11]=2[CH:12]=[CH:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C(=O)OC)C=CC1C#C
Name
PtCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20° C.
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 9/1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1C=CC2=C1C=C(C=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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